molecular formula C18H29N5O3 B14620230 L-Lysyl-L-phenylalanyl-L-alaninamide CAS No. 58478-61-8

L-Lysyl-L-phenylalanyl-L-alaninamide

Cat. No.: B14620230
CAS No.: 58478-61-8
M. Wt: 363.5 g/mol
InChI Key: MSOHHBURZKTBEV-QEJZJMRPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lysyl-L-phenylalanyl-L-alaninamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-throughput techniques and optimization of reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-phenylalanyl-L-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation products: Phenylalanine derivatives such as tyrosine.

    Reduction products: Reduced forms of the peptide, although these are less common.

    Substitution products: Alkylated lysine derivatives.

Scientific Research Applications

L-Lysyl-L-phenylalanyl-L-alaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Lysyl-L-phenylalanyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The lysine residue can form ionic bonds with negatively charged sites, while the phenylalanine residue can participate in hydrophobic interactions. The alanine residue provides structural stability. These interactions can modulate biological pathways and influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with different amino acid composition.

    L-Phenylalanyl-L-phenylalanine: A dipeptide with two phenylalanine residues.

    N-Acetyl-L-alanyl-L-glutamine: A modified dipeptide with an acetyl group

Uniqueness

L-Lysyl-L-phenylalanyl-L-alaninamide is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of lysine provides basicity, phenylalanine offers aromaticity, and alanine contributes to the overall stability of the peptide .

Properties

CAS No.

58478-61-8

Molecular Formula

C18H29N5O3

Molecular Weight

363.5 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide

InChI

InChI=1S/C18H29N5O3/c1-12(16(21)24)22-18(26)15(11-13-7-3-2-4-8-13)23-17(25)14(20)9-5-6-10-19/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H2,21,24)(H,22,26)(H,23,25)/t12-,14-,15-/m0/s1

InChI Key

MSOHHBURZKTBEV-QEJZJMRPSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)N

Origin of Product

United States

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